4,6-Diiododibenzo[b,d]furan
Overview
Description
4,6-Diiododibenzo[b,d]furan: is a heterocyclic organic compound that belongs to the dibenzofuran family It is characterized by the presence of two iodine atoms at the 4 and 6 positions on the dibenzofuran ring Dibenzofurans are known for their aromatic structure, which consists of two benzene rings fused to a central furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Diiododibenzo[b,d]furan typically involves the iodination of dibenzofuran. One common method is the electrophilic aromatic substitution reaction, where dibenzofuran is treated with iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or chloroform at elevated temperatures to facilitate the iodination process.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 4,6-Diiododibenzo[b,d]furan can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted dibenzofurans, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemistry: 4,6-Diiododibenzo[b,d]furan is used as a building block in organic synthesis
Biology and Medicine: Research on dibenzofuran derivatives has shown potential biological activities, including antimicrobial and anticancer properties. While specific studies on this compound are limited, its derivatives could be explored for similar applications.
Industry: In the industrial sector, dibenzofuran derivatives are used in the production of dyes, pigments, and pharmaceuticals
Mechanism of Action
The mechanism of action of 4,6-Diiododibenzo[b,d]furan depends on its specific application. In chemical reactions, the iodine atoms act as leaving groups, facilitating various substitution and coupling reactions. In biological systems, the compound’s mechanism would depend on its interaction with molecular targets, such as enzymes or receptors, which could be explored through further research.
Comparison with Similar Compounds
Dibenzofuran: The parent compound without iodine substituents.
4,6-Dibromodibenzo[b,d]furan: A similar compound with bromine atoms instead of iodine.
2,6-Diiododibenzo[b,d]furan: Another isomer with iodine atoms at different positions.
Uniqueness: 4,6-Diiododibenzo[b,d]furan is unique due to the specific positioning of iodine atoms, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate for synthesizing complex organic molecules.
Properties
IUPAC Name |
4,6-diiododibenzofuran | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6I2O/c13-9-5-1-3-7-8-4-2-6-10(14)12(8)15-11(7)9/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLEFKRHUPHIQKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)I)OC3=C2C=CC=C3I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6I2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20566638 | |
Record name | 4,6-Diiododibenzo[b,d]furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20566638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.98 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137959-93-4 | |
Record name | 4,6-Diiododibenzo[b,d]furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20566638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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